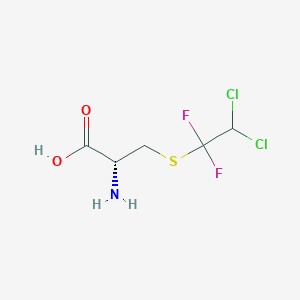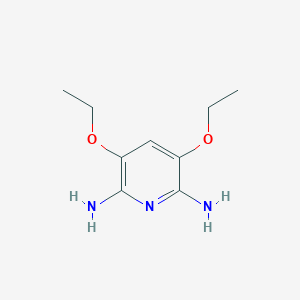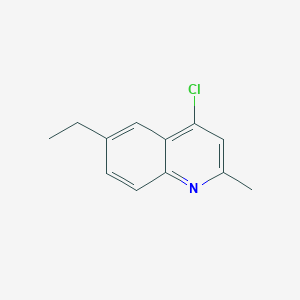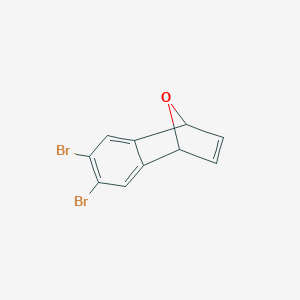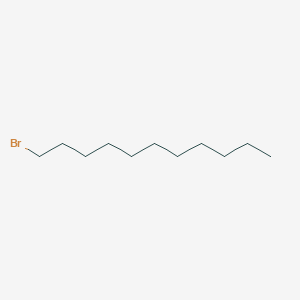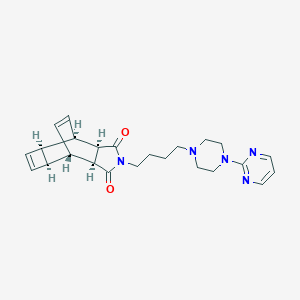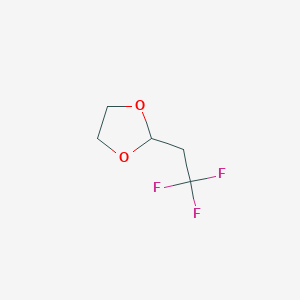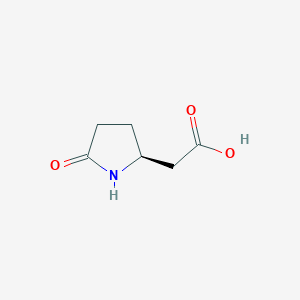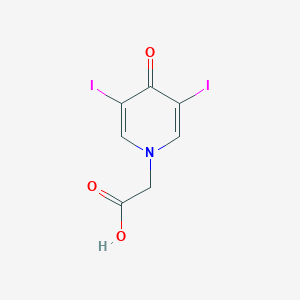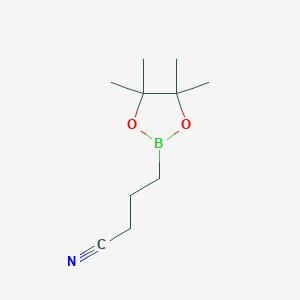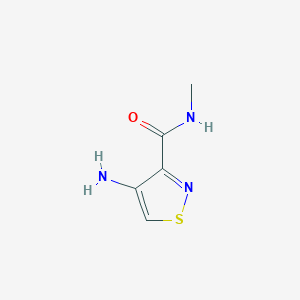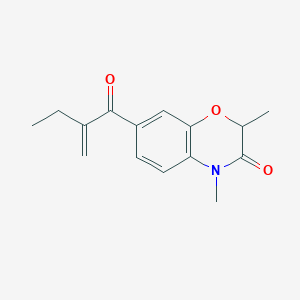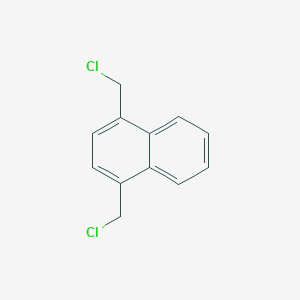
1,4-双(氯甲基)萘
描述
Synthesis Analysis
The synthesis of related naphthalene derivatives involves multi-step reactions, starting with naphthalic anhydride or similar naphthalene precursors. For instance, 1,8-bis(hydroxylmethyl)naphthalene can be synthesized from naphthalic anhydride, followed by chlorination to form 1,8-bis(chloromethyl)naphthalene, which upon further reactions, leads to various derivatives such as 1,8-bis(2-methoxylethyl)-naphthalene, showcasing the versatility of naphthalene compounds in synthesis processes (Hua Wen-hao, 2009).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, including 1,4-bis(chloromethyl)naphthalene, is characterized by the presence of functional groups attached to the naphthalene core, influencing their physical and chemical properties. For example, the crystal structure analysis of related compounds such as 1,8-bis(dimethylethyleneguanidino)naphthalene reveals unsymmetrical intramolecular hydrogen bridges and provides insights into the basicity and structural peculiarities of such naphthalene-based "proton sponges" (Volker Raab et al., 2003).
Chemical Reactions and Properties
1,4-Bis(chloromethyl)naphthalene participates in various chemical reactions, leading to the formation of complex polymers and materials with unique properties. For instance, the compound serves as a precursor in the synthesis of smart network polymers, which exhibit selective fluorescence quenching and photodegradation in the presence of specific chloroalkanes (S. Sasaki et al., 2017).
Physical Properties Analysis
The physical properties of naphthalene derivatives are closely related to their molecular structure. For example, the introduction of substituents can significantly influence the solubility, melting point, and thermal stability of these compounds, as seen in the synthesis and characterization of aromatic polyamides derived from bis(phenoxy)naphthalene-containing diamines (Chin‐Ping Yang & Wen‐Tung Chen, 1993).
Chemical Properties Analysis
The chemical properties of 1,4-bis(chloromethyl)naphthalene derivatives, such as reactivity towards various nucleophiles, electrophiles, and the ability to form complex structures through cyclopalladation, highlight their utility in advanced materials and catalysis research. For instance, studies on cyclometallated compounds based on naphthalene derivatives illustrate the versatility and reactivity of these compounds in forming metal-organic frameworks and catalytic sites (I. G. Phillips & P. Steel, 1991).
科学研究应用
具有双(哌啶基)萘交联剂的智能网络聚合物:
- 佐佐木等人(2017年)利用1,4-双(哌啶基)萘,1,4-双(氯甲基)萘的衍生物,作为聚(n-丁基丙烯酸甲酯)凝胶的交联剂。该应用展示了在三氯甲基含氯烷烃存在时的选择性荧光猝灭和光降解,为开发具有响应性属性的智能材料提供了见解 (Sasaki, Sugita, Tokita, Suenobu, Ishitani, & Konishi, 2017)。
合成和光降解聚[1,4-双(二甲基硅基)萘]:
- 霍华德和韦伯(1989年)探索了一种交替排列1,4-萘和二硅基单元的共聚物的合成和光降解,该共聚物源自一种类似于1,4-双(氯甲基)萘的化合物。他们的工作有助于理解聚合物在光照条件下的稳定性和降解 (Howard & Weber, 1989)。
1,8-双(卤甲基)萘的双光子激发反应:
- 大内等人(1997年)研究了1,8-双(溴甲基)萘和1,8-双(氯甲基)萘的双光子化学,这些化合物与1,4-双(氯甲基)萘相关,使用了各种激光光解技术。这项研究对于了解这些化合物在不同光照条件下的光物理性质和反应动力学具有重要意义 (Ouchi, Koga, & Adam, 1997)。
合成1,8-双(2-甲氧基乙基)-萘:
- 文浩(2009年)合成了1,8-双(2-甲氧基乙基)-萘,这是一个涉及1,8-双(氯甲基)-萘的化学过程,这种化合物在结构上与1,4-双(氯甲基)萘相关。这种合成对有机化学领域有所贡献,特别是在制备官能化萘衍生物方面 (Wen-hao, 2009)。
安全和危害
属性
IUPAC Name |
1,4-bis(chloromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIHHEJEQAQZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216045 | |
| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloromethyl)naphthalene | |
CAS RN |
6586-89-6 | |
| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6586-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6586-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



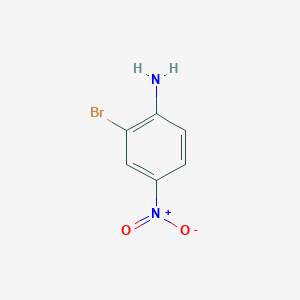
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
